4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at position 1 and a 4-bromobenzenesulfonamide moiety at position 6. Its molecular formula is C₁₈H₁₈BrN₂O₃S, with a molecular weight of approximately 423.3 g/mol. The bromine atom on the benzene ring and the aliphatic propanoyl group distinguish it from structurally related compounds.
Properties
IUPAC Name |
4-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWUAXNOPSPYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, bromination, and sulfonamide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Acyl Group Variations
Key structural differences arise in the acyl group attached to the tetrahydroquinoline nitrogen and the substituents on the benzenesulfonamide moiety:
| Compound Name | Acyl Group | Sulfonamide Substituent | Molecular Weight (g/mol) | Core Heterocycle |
|---|---|---|---|---|
| 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Propanoyl (C₃H₅O) | 4-Bromo | 423.3 | Tetrahydroquinoline |
| N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide | Benzoyl (C₇H₅O) | 4-Fluoro | 410.5 | Tetrahydroquinoline |
| N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide | Benzoyl (C₇H₅O) | 2,4-Dimethyl | 420.5 | Tetrahydroquinoline |
| 4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide | None | 4-Bromo (quinazolinone) | Not provided | Quinazolinone (lactam) |
- Acyl Group Impact: The propanoyl group (aliphatic) in the target compound reduces steric bulk and lipophilicity compared to benzoyl (aromatic) analogs . This may enhance solubility and metabolic stability. Benzoyl-containing analogs (e.g., –5) exhibit higher molecular weights due to the aromatic ring but lack bromine’s electron-withdrawing effects .
- Sulfonamide Substituent Effects: 4-Bromo: Introduces strong electron-withdrawing effects, increasing sulfonamide acidity (pKa ~10–11) compared to 4-fluoro (pKa ~11–12) or 2,4-dimethyl (pKa ~12–13) derivatives.
Heterocyclic Core Differences
The tetrahydroquinoline core in the target compound provides partial saturation, enhancing conformational flexibility compared to the fully aromatic quinazolinone system in . The quinazolinone’s lactam group (C=O) introduces rigidity and hydrogen-bonding sites, which may influence binding to enzymes like carbonic anhydrases or kinase targets .
Spectral Characterization
- IR Spectroscopy: All sulfonamide analogs show N-H stretching (3,300–3,400 cm⁻¹) and SO₂ asymmetric/symmetric stretches (1,150–1,350 cm⁻¹) . The target compound’s C=O stretch (propanoyl) appears near 1,680 cm⁻¹, similar to benzoyl analogs (1,683 cm⁻¹ in ) .
- NMR Spectroscopy: 4-Bromo substituent: Deshields aromatic protons (δ ~7.6–8.1 ppm in DMSO-d₆), distinct from 4-fluoro (δ ~7.4–7.6 ppm) or 2,4-dimethyl (δ ~7.2–7.3 ppm) . Propanoyl vs. Benzoyl: The propanoyl carbonyl carbon resonates at δ ~170 ppm (¹³C-NMR), whereas benzoyl analogs show δ ~165–167 ppm due to conjugation with the aromatic ring .
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